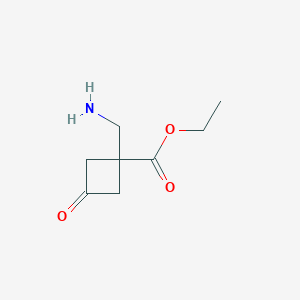
Ethyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring with an aminomethyl group and an oxo group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-oxobutanoate with formaldehyde and ammonia, followed by cyclization to form the cyclobutane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the oxo group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
- Ethyl 2-aminomethyl-3-oxocyclobutane-1-carboxylate
- Ethyl 1-(aminomethyl)-2-oxocyclobutane-1-carboxylate
- Ethyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate
Comparison: Ethyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate is unique due to the specific positioning of the aminomethyl and oxo groups on the cyclobutane ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
ethyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-2-12-7(11)8(5-9)3-6(10)4-8/h2-5,9H2,1H3 |
InChI Key |
KKAIRJUTSFNZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(=O)C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


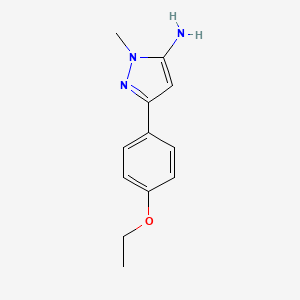
![6-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15324156.png)
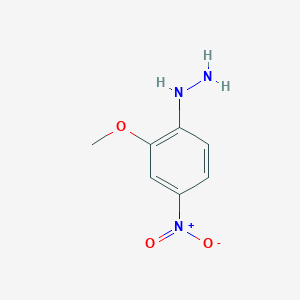
![methyl[2-(1H-pyrrol-2-yl)ethyl]amine](/img/structure/B15324171.png)
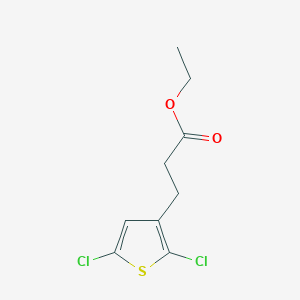
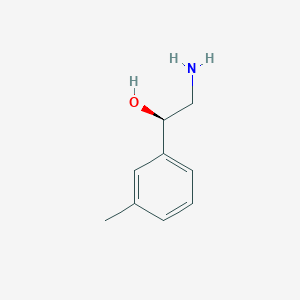
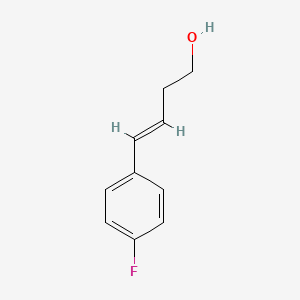
![5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B15324182.png)
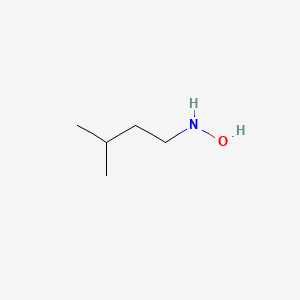
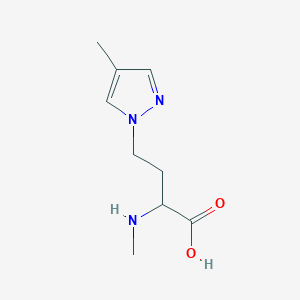
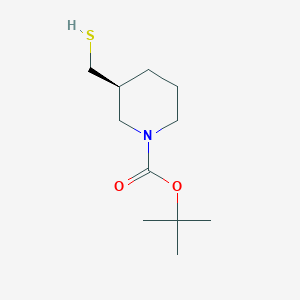
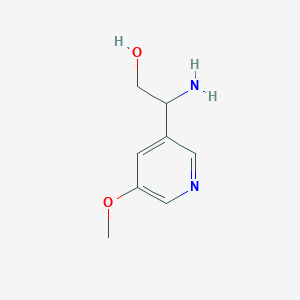
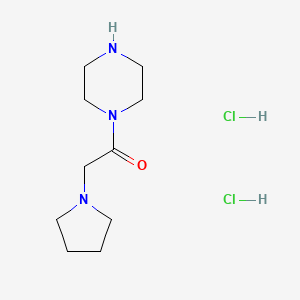
![1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine](/img/structure/B15324227.png)
